molecular formula C8H6ClFO2 B1366397 Chloromethyl 4-fluorobenzoate

Chloromethyl 4-fluorobenzoate

Cat. No.: B1366397
M. Wt: 188.58 g/mol
InChI Key: RILHVTJTLBMNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

chloromethyl 4-fluorobenzoate

InChI

InChI=1S/C8H6ClFO2/c9-5-12-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2

InChI Key

RILHVTJTLBMNRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(Mudryk, B. et al., Tetrahedron Lett. 2002, 43, 6317-6318) 4-Fluorobenzoyl chloride (3.0 g, 18.9 mmol) was added to a stirred suspension of zirconium tetrachloride (4.0 g, 17.01 mmol) in dry CH2Cl2 (40 mL) at room temperature. After 15 min, the reaction mixture was cooled to 0° C. and paraformaldehyde (0.68 g, 22.7 mmol) was added. The slurry was stirred at 0-25° C. for 2 h and the solvent was removed under vacuum. Water (50 mL) was added slowly and the mixture was agitated for 10 min. The aqueous layer was extracted with EtOAc (3×50 mL). The combined organic phase was washed with 1 N sodium bicarbonate (2×50 mL) followed by brine (1×30 mL). The solvent was removed and the product was purified by silica gel chromatography (5% EtOAc-Hexanes). Yield 3.2 g (89%). 1H NMR (500 MHz, CDCl3): δ 5.86 (s, 2H), 7.06 (m, 2H), 8.02 (m, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 10 ml of dichloroethane were added 1.32 g of zirconium tetrachloride and 1 g of 4-fluorobenzoyl chloride, and the mixture was stirred at room temperature for 20 minutes. The mixture was cooled to 0° C., 0.21 g of trioxane was added, and the mixture was stirred for 1 hour, and further stirred at room temperature for 1 hour. Water was added slowly at 0° C., the resultant solution was extracted with chloroform three times, and the organic layers were combined, washed with an aqueous saturated sodium bicarbonate solution and an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated to obtain 0.89 g of chloromethyl 4-fluorobenzoate.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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